VU590 was developed at Vanderbilt University and has been made commercially available through suppliers such as Sigma-Aldrich and Tocris Bioscience . Its synthesis and characterization have been documented in various studies, highlighting its role in pharmacological research related to potassium transport physiology.
The synthesis of VU590 involves a multi-step chemical process that has been detailed in various publications. The general synthetic route includes the use of specific reagents and conditions to achieve the desired molecular structure.
One common method for synthesizing VU590 begins with the reaction of specific aldehydes and amines under controlled conditions. The reaction typically requires precise temperature control and may involve purification steps such as recrystallization to isolate the final product in a pure form .
VU590 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on potassium channels. The exact structural formula includes multiple aromatic rings and nitrogen-containing groups, which are essential for its interaction with the target proteins.
The molecular weight of VU590 is approximately 369.0947 g/mol, and its chemical formula can be described as C16H12N6O5 . High-resolution mass spectrometry has confirmed its structure, ensuring that the synthesized compound matches theoretical predictions.
VU590 undergoes specific chemical reactions that are critical for its function as an inhibitor. These include interactions with the potassium channels where it acts as an intracellular pore blocker.
The compound's mechanism involves binding within the channel pore, obstructing ion flow when it enters the channel during physiological processes. This action is quantitatively assessed through electrophysiological techniques that measure changes in current flow across cell membranes .
The mechanism of action for VU590 involves its selective binding to the inner cavity of inward-rectifier potassium channels. By blocking these channels, VU590 prevents potassium ions from passing through, which is crucial for regulating membrane potential and excitability in cells.
Electrophysiological studies indicate that VU590 effectively reduces inward currents in response to potassium stimulation, demonstrating its potency as an intracellular blocker . The inhibition is quantified using current-voltage relationships derived from experiments conducted on oocytes expressing the target channels.
VU590 is typically presented as a light brown solid at room temperature. Its solubility characteristics allow it to be dissolved in organic solvents such as dimethyl sulfoxide for experimental applications.
The compound exhibits stability under standard laboratory conditions but may require specific handling procedures to maintain its integrity during synthesis and storage. Its reactivity profile indicates it can participate in further chemical modifications if necessary .
VU590 serves as an important tool in pharmacological research aimed at understanding the physiological roles of inward-rectifier potassium channels. It is utilized in studies investigating renal physiology, electrolyte balance, and potential therapeutic targets for diseases related to potassium channel dysfunctions.
Research involving VU590 also extends into exploring its effects on other biological systems, including insect models where modulation of potassium channels could influence feeding behaviors or mortality rates .
Inwardly rectifying potassium (Kir) channels constitute a distinct family of potassium-selective ion channels characterized by their ability to conduct potassium ions more efficiently into rather than out of cells. This property, termed inward rectification, arises from voltage-dependent blockade by intracellular cations like magnesium and polyamines (spermine, putrescine) that occlude the pore at depolarized potentials [2] [7]. Structurally, Kir channels are simpler than voltage-gated potassium (Kv) channels, featuring only two transmembrane helices (M1 and M2) per subunit, flanking a pore-forming loop (P-loop) that contains the potassium selectivity filter. Four subunits assemble to form a functional channel, with cytoplasmic N- and C-termini that regulate gating and trafficking [2] [7]. Key structural differences from Kv channels include:
Table 1: Comparative Features of Kir Channel Subfamilies Relevant to VU590
Subfamily | Common Name | Rectification Strength | Key Regulators | Primary Tissues |
---|---|---|---|---|
Kir1.1 | ROMK | Weak | pH, PKA | Kidney (TAL, CD) |
Kir2.x | IRK | Strong | Polyamines, Mg²⁺ | Heart, Brain, Muscle |
Kir3.x | GIRK | Intermediate | Gβγ, Alcohol | Brain, Heart, Atria |
Kir4.x | - | Weak | pH, PIP₂ | Brain (Glia), Kidney |
Kir7.1 | - | Weak | Steroids, PIP₂ | Retina, Placenta, Intestine |
Kir1.1 (ROMK): Expressed predominantly in the kidney, Kir1.1 plays dual roles in electrolyte homeostasis. In the thick ascending limb (TAL) of Henle's loop, it facilitates potassium recycling across the luminal membrane, maintaining the activity of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) essential for sodium reabsorption. In the cortical collecting duct, Kir1.1 mediates potassium secretion, coupled to sodium reabsorption via ENaC channels [3] [4]. Genetic ablation of Kir1.1 in mice or loss-of-function mutations in humans (causing Bartter syndrome type II) results in severe salt wasting, polyuria, and hypotension, underscoring its critical role in sodium balance and blood pressure regulation [3] [8].
Kir7.1: This channel exhibits unusual biophysical properties, including low single-channel conductance and sensitivity to extracellular potassium. It is expressed in epithelial barriers (intestine, choroid plexus), retinal pigment epithelium, and uterine myometrium. During pregnancy, Kir7.1 regulates myometrial excitability and placental blood flow. Recent evidence identifies it as a direct target of progesterone and synthetic gestagens (e.g., dydrogesterone), explaining their tocolytic effects [9]. Kir7.1 dysfunction links to intellectual disability and lethal congenital hypokalemia [6].
Historically, Kir channel pharmacology relied on non-selective tools like barium ions (IC₅₀ ∼10–100 μM), which block most Kir subtypes indiscriminately and affect other ion transport mechanisms [4]. The discovery of ATP-sensitive potassium (KATP) channel inhibitors (e.g., sulfonylureas like glibenclamide) demonstrated the therapeutic potential of Kir modulation, revolutionizing type 2 diabetes treatment. However, developing selective inhibitors for other Kir subfamilies proved challenging due to structural conservation and the intracellular location of potential binding sites [4] [7].
Contemporary drug discovery focuses on Kir channels for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7